molecular formula C9H14N2O B2984830 4-(Pyridin-3-yloxy)butan-1-amine CAS No. 98607-88-6

4-(Pyridin-3-yloxy)butan-1-amine

Cat. No.: B2984830
CAS No.: 98607-88-6
M. Wt: 166.224
InChI Key: OLIHZSQCXSREQD-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)butan-1-amine is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyridine, featuring a butan-1-amine group attached to the 4-position of a pyridin-3-yloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yloxy)butan-1-amine typically involves the nucleophilic substitution of a haloalkane with a pyridin-3-yloxy group. One common method is the reaction of 4-chlorobutan-1-amine with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yloxy)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyridin-3-yloxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yloxy)butan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can alter the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yloxy)butan-1-amine
  • 4-(Pyridin-4-yloxy)butan-1-amine
  • 4-(Pyridin-3-yloxy)pentan-1-amine

Uniqueness

4-(Pyridin-3-yloxy)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

4-pyridin-3-yloxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHZSQCXSREQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2.9 g (0.073 mol) of lithium aluminum hydride stirred at 25° in 100 ml of anhydrous ether at 25° was added dropwise 4.7 g (0.029 mol) of 4-(3-pyridinyloxy)butyronitrile in 30 ml of ether and 20 ml anhydrous THF over 15 minutes. The reaction mixture was then stirred at reflux for 3.5 hours, cooled in an ice bath during the addition of 3 ml of H2O, followed by 3 ml of 15% NaOH solution and finally 9 ml of H2O. The granular solid was filtered, washed with CHCl3 and the filtrate was concentrated in vacuo. The residue was dissolved in CHCl3, washed with H2O, dried (MgSO4) and concentrated in vacuo to an oil. Distillation gave 2.6 g., b.p. 103°-107°/0.5 mm (53% yield) of the desired amine which was analyzed as the dihydrochloride obtained from 2-propanol-ether, m.p. 127°-131° .
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Name
Yield
53%

Synthesis routes and methods II

Procedure details

The 4-chloro-1-(3-pyridyloxy)butane (2.00 g, 10.8 mmol) was dissolved in methanol (25 mL) and added to concentrated ammonium hydroxide solution (29.7%, 14.8 M, 50 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 6 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 1.25 g (74.2%) of an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
74.2%

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